Argiopinin III
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Argiopinin III involves complex peptide synthesis techniques. The process typically includes the stepwise addition of amino acids to form the peptide chain, followed by purification steps to isolate the desired product . Specific reaction conditions, such as temperature, pH, and the use of protecting groups, are crucial to ensure the correct formation of peptide bonds and to prevent side reactions .
Industrial Production Methods: similar peptides are often produced using solid-phase peptide synthesis (SPPS) techniques, which allow for the efficient and scalable production of peptides .
Chemical Reactions Analysis
Types of Reactions: Argiopinin III undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often facilitated by specific reagents and conditions that target the functional groups present in the peptide.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction and conditions used. For example, oxidation reactions may result in the formation of disulfide bonds, while reduction reactions can lead to the cleavage of these bonds .
Scientific Research Applications
Argiopinin III has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a tool to study peptide synthesis and structure-activity relationships . In biology, it serves as a model compound for studying the effects of spider venom peptides on ion channels and neurotransmitter receptors . In medicine, this compound is being investigated for its potential therapeutic applications, particularly in the development of neuroprotective agents . Additionally, its unique structure and bioactivity make it a valuable compound for industrial applications, such as the development of novel insecticides .
Mechanism of Action
The mechanism of action of Argiopinin III involves its interaction with ion channels and neurotransmitter receptors in the nervous system . It acts as an antagonist to the neurotransmitter glutamate, blocking its action and thereby affecting synaptic transmission . This interaction is mediated by the binding of this compound to specific sites on the ion channels and receptors, leading to the inhibition of their function .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Argiopinin III include other argiotoxins such as Argiotoxin 636, Argiotoxin 659, and Argiotoxin 744 . These compounds share structural similarities and belong to the same class of polyamine toxins .
Uniqueness: What sets this compound apart from other similar compounds is its specific structure and the unique combination of functional groups that contribute to its bioactivity . Its ability to selectively target ion channels and neurotransmitter receptors makes it a valuable tool for scientific research and potential therapeutic applications .
Properties
IUPAC Name |
N-[5-[3-[3-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]propylamino]propylamino]pentyl]-2-[[2-(4-hydroxy-1H-indol-3-yl)acetyl]amino]butanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H53N11O5/c32-22(8-5-16-40-31(34)35)29(46)38-17-7-14-37-13-6-12-36-11-2-1-3-15-39-30(47)24(19-26(33)44)42-27(45)18-21-20-41-23-9-4-10-25(43)28(21)23/h4,9-10,20,22,24,36-37,41,43H,1-3,5-8,11-19,32H2,(H2,33,44)(H,38,46)(H,39,47)(H,42,45)(H4,34,35,40) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONYMEUPDKAAGRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=CN2)CC(=O)NC(CC(=O)N)C(=O)NCCCCCNCCCNCCCNC(=O)C(CCCN=C(N)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H53N11O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
659.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117306-99-7 | |
Record name | Argiopinin III | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117306997 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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